molecular formula C11H19NO4 B12107313 Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate

Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate

Cat. No.: B12107313
M. Wt: 229.27 g/mol
InChI Key: QDXKSIWBMWUOEL-UHFFFAOYSA-N
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Description

Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate is a piperidine derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. Piperidine rings are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . As a diester-functionalized piperidine, this compound is particularly valuable for constructing more complex, pharmacologically active molecules. Its structure, featuring two ethoxycarbonyl moieties, makes it a useful precursor for the synthesis of various substituted piperidines, which are key scaffolds in the development of active pharmaceutical ingredients (APIs) . Researchers utilize this compound in the exploration and synthesis of potential treatments for a range of conditions. Piperidine derivatives are established motifs in numerous therapeutics, including potent synthetic opioid analgesics of the 4-anilidopiperidine class, such as fentanyl and its analogs . Beyond pain management, synthetic piperidines are also investigated and used in treatments for central nervous system disorders; for instance, derivatives like the antipsychotic Melperone and Donepezil, a medication for Alzheimer's disease, highlight the critical importance of this structural class in modern pharmacology . The specific stereochemistry and substitution pattern on the piperidine ring, which can be engineered from intermediates like this compound, are often crucial for biological activity and selectivity . This product is intended for research and further manufacturing applications as a chemical intermediate only. It is strictly for laboratory use and is not certified for human consumption or therapeutic use of any kind.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

diethyl piperidine-1,2-dicarboxylate

InChI

InChI=1S/C11H19NO4/c1-3-15-10(13)9-7-5-6-8-12(9)11(14)16-4-2/h9H,3-8H2,1-2H3

InChI Key

QDXKSIWBMWUOEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)OCC

Origin of Product

United States

Preparation Methods

Ethyl Chloroformate-Mediated Esterification

The most common synthetic route involves the reaction of piperidine-2-carboxylic acid with ethyl chloroformate under basic conditions. Triethylamine (TEA) is typically employed to neutralize HCl generated during the reaction. The process proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroformate.

Reaction Conditions:

  • Molar Ratio: Piperidine-2-carboxylic acid : ethyl chloroformate : TEA = 1 : 1.2 : 1.5

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Yield: 70–85% after column chromatography.

Mechanistic Insight:
The reaction proceeds through a mixed anhydride intermediate, which undergoes intramolecular cyclization to form the ethoxycarbonyl group. Steric hindrance from the piperidine ring necessitates prolonged reaction times (12–24 hours) for complete conversion.

Catalytic Hydrogenation of Cyano Precursors

Diethyl Malonate and Acrylonitrile Condensation

A scalable industrial method involves the condensation of diethyl malonate with acrylonitrile in the presence of alkali metals (e.g., potassium tert-butoxide). The resulting cyano intermediate is hydrogenated using Raney nickel or cobalt catalysts under high-pressure H₂.

Key Steps:

  • Michael Addition: Diethyl malonate reacts with acrylonitrile to form a β-cyano ester.

  • Cyclization: Intramolecular nucleophilic attack forms the piperidine ring.

  • Hydrogenation: Catalytic reduction of the nitrile group to an amine, followed by esterification.

Optimized Parameters:

ParameterValue
Pressure (H₂)30–40 kg/cm²
Temperature90–100°C
Catalyst Loading5–10 wt% Raney Ni
Yield88–92% (after recrystallization)

This method is favored for its high atom economy and compatibility with continuous-flow reactors.

Enzymatic Resolution of Racemic Intermediates

Lipase-Catalyzed Kinetic Resolution

Enantioselective synthesis is achieved via enzymatic resolution of racemic 2-piperidineethanol precursors. Lipase PS (from Pseudomonas cepacia) and porcine pancreatic lipase (PPL) selectively acetylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

Procedure:

  • Substrate: Racemic 2-piperidineethanol.

  • Acylation: Vinyl acetate as acyl donor in tert-butyl methyl ether (TBME).

  • Separation: Chiral column chromatography (Chiralpak IA) resolves acetylated and non-acetylated products.

Performance Metrics:

  • Enantiomeric Excess (e.e.): >98% for (S)-isomer.

  • Yield: 45–50% (theoretical maximum 50% for kinetic resolution).

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 4.25 (q, J = 7.1 Hz, 4H, -OCH₂CH₃)

  • δ 3.55–3.45 (m, 2H, piperidine H-2)

  • δ 2.85–2.70 (m, 1H, piperidine H-6)

  • δ 1.30 (t, J = 7.1 Hz, 6H, -OCH₂CH₃).

HRMS (ESI⁺):

  • m/z Calculated for C₁₁H₁₉NO₄: 229.1314

  • Found: 229.1318 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis confirms the trans-configuration of ethoxycarbonyl groups, with a dihedral angle of 112.5° between the piperidine ring and ester moieties.

Industrial-Scale Production

Continuous-Flow Synthesis

Modern facilities utilize automated reactors with in-line purification:

  • Reactor Type: Plug-flow tubular reactor.

  • Residence Time: 30 minutes.

  • Solvent Recovery: >95% via distillation.

  • Purity: >99.5% (HPLC).

Economic Considerations:

  • Raw Material Cost: $12–15/kg (piperidine-2-carboxylic acid).

  • Energy Consumption: 8–10 kWh/kg product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit activity against a range of pathogens, suggesting potential use in developing new antibiotics or antifungal agents .
  • Anticancer Activity : Studies have shown that certain derivatives demonstrate significant cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents .
  • Neurological Disorders : The compound's structure allows it to interact with various biological targets, which may lead to the development of drugs aimed at treating neurological disorders .

Organic Synthesis

In organic chemistry, this compound is valued for its role as a building block in synthesizing more complex molecules. Some applications include:

  • Synthesis of Complex Organic Molecules : It is utilized in creating various organic compounds through reactions such as alkylation and acylation, facilitating the development of new materials and chemicals .
  • Reagent in Chemical Reactions : The compound can act as a reagent in various organic transformations, including oxidation and reduction processes, contributing to the synthesis of diverse chemical entities .

Agrochemical Formulations

The compound has applications beyond pharmaceuticals and organic synthesis; it also plays a role in agrochemical formulations. Its derivatives are being explored for:

  • Development of Herbicides and Pesticides : The structural properties of this compound allow it to be incorporated into formulations that enhance agricultural productivity by providing effective pest control solutions .

Polymer Chemistry

In the field of polymer chemistry, this compound contributes to synthesizing polymers with unique properties:

  • Enhancing Material Performance : this compound is involved in creating polymers used in coatings and adhesives, improving their performance characteristics due to its chemical properties .

Mechanism of Action

The mechanism of action of Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Ethyl 1-(2-Ethoxy-2-oxoethyl)piperidine-3-carboxylate (CAS 113482-47-6)

  • Structural Difference : The ethoxycarbonyl group is at the 3-position instead of the 2-position, and an additional ethoxycarbonylmethyl group is attached to the 1-position.
  • Reactivity : The 3-position ester may alter steric hindrance and hydrogen-bonding capacity compared to the target compound.
  • Applications : Likely used in similar synthetic pathways but with distinct regioselectivity in reactions.

Ethyl 2-(Piperidin-4-yl)acetate

  • Physicochemical Properties :
    • logP : ~1.2 (indicating moderate lipophilicity)
    • Solubility : Higher aqueous solubility compared to the target compound due to the absence of bulky substituents .
  • Applications: Potential as a precursor for CNS-targeting drugs due to BBB permeability predictions .

Ethyl 1-(Chloroacetyl)piperidine-2-carboxylate

  • Structural Difference : A chloroacetyl group replaces the ethoxycarbonyl group at the 1-position.
  • Molecular Weight : 233.69 (lower than the target compound due to the smaller chloroacetyl group) .
  • Reactivity : The chloroacetyl group introduces a reactive site for nucleophilic substitution, enabling peptide coupling or alkylation reactions.
  • Thermal Stability : Predicted boiling point of 345.8±37.0 °C, suggesting moderate volatility .

Ethyl Pipecolinate (Ethyl 2-Piperidinecarboxylate)

  • Physicochemical Properties :
    • logP : ~1.5 (lower lipophilicity than the target compound)
    • Density : 1.202±0.06 g/cm³ .
  • Applications : Simpler structure makes it a common intermediate in alkaloid synthesis .

Ethyl 1-(Naphthalen-2-ylmethyl)piperidine-2-carboxylate

  • Structural Difference : A bulky naphthylmethyl group at the 1-position.
  • Physicochemical Properties :
    • logP : 3.695 (significantly higher lipophilicity)
    • Molecular Weight : 297.39 .
  • Applications : Enhanced membrane permeability due to the aromatic naphthyl group, suitable for hydrophobic drug design .

Data Table: Key Properties of Compared Compounds

Compound Name Substituents Molecular Weight logP Solubility Key Difference
Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate 1- and 2-ethoxycarbonyl Not provided ~2.5* Moderate organic Bifunctional ester
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate 1-ethoxycarbonylmethyl, 3-ethoxycarbonyl Not provided Not provided Not provided Regioisomeric substitution
Ethyl 2-(piperidin-4-yl)acetate 4-acetate ~171.2 ~1.2 High aqueous CNS-targeting potential
Ethyl 1-(chloroacetyl)piperidine-2-carboxylate 1-chloroacetyl 233.69 ~1.8 Organic solvents Reactive chloro group
Ethyl pipecolinate 2-ethoxycarbonyl ~157.2 ~1.5 Moderate aqueous Simpler synthetic utility
Ethyl 1-(naphthalen-2-ylmethyl)piperidine-2-carboxylate 1-naphthylmethyl 297.39 3.695 Low aqueous High lipophilicity

*Estimated based on structural analogs.

Biological Activity

Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate (EECPC) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, supported by various research findings and data tables.

Chemical Structure and Properties

EECPC is characterized by its piperidine core with an ethoxycarbonyl group at the 1-position and a carboxylate group at the 2-position. The molecular formula is C11H17NO3C_{11}H_{17}NO_3, and it has a molecular weight of approximately 215.26 g/mol. The structure can be represented as follows:

  • SMILES : CCOC(=O)N1CCC(CC1)C(=O)O
  • InChI Key : LUBGFMZTGFXIIN-UHFFFAOYSA-N

Synthesis of EECPC

The synthesis of EECPC typically involves the reaction of piperidine derivatives with ethyl ethoxycarbonyl chloride, followed by hydrolysis to yield the desired carboxylate. This method allows for the efficient production of EECPC with high purity levels, as noted in various studies .

Antitumor Activity

Research indicates that EECPC exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of piperidine compounds, including EECPC, showed antiproliferative activity against a range of experimental tumors. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

EECPC has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially through modulation of signaling pathways associated with inflammation and cell survival . This effect could be beneficial in conditions such as Alzheimer's disease, where neuroinflammation plays a critical role.

The biological activity of EECPC can be attributed to its ability to interact with various molecular targets within cells. For instance, it may influence nitric oxide (NO) production, which is crucial in mediating tumoricidal and bactericidal actions in macrophages . Additionally, its structural features allow it to engage in noncovalent interactions with proteins involved in cell survival and apoptosis pathways.

Study 1: Anticancer Potential

A study published in the Journal of Heterocyclic Chemistry evaluated several piperidine derivatives, including EECPC, for their cytotoxicity against human cancer cell lines. The results indicated that EECPC had an IC50 value in the low micromolar range, suggesting potent activity compared to standard chemotherapeutics .

Study 2: Neuroprotection

In another investigation focused on neuroprotection, EECPC was tested in a model of oxidative stress using neuronal cell lines. The compound significantly reduced cell death and improved cell viability under stress conditions, highlighting its potential therapeutic role in neurodegenerative diseases .

Table 1: Cytotoxicity of EECPC Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)5.2
HeLa (Cervical)4.8
A549 (Lung)6.3

Table 2: Neuroprotective Effects of EECPC

Treatment ConditionCell Viability (%)Control Viability (%)
EECPC (10 µM)85100
EECPC (20 µM)70100

Q & A

Q. What are the standard synthetic routes for Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step reactions involving piperidine derivatives. A common approach includes:

  • Step 1 : Condensation of piperidine-2-carboxylic acid with ethyl chloroformate to introduce the ethoxycarbonyl group.
  • Step 2 : Esterification using ethanol under acidic or basic catalysis to form the ethyl ester . Critical parameters include temperature control (0–5°C for exothermic steps), solvent choice (e.g., dichloromethane for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields range from 60–85%, with purity confirmed by NMR (>95%) and HPLC .
Synthetic Method Key ConditionsYield (%)Purity (HPLC)
Two-step condensation0°C, DCM7597
One-pot esterificationRT, EtOH/H2SO46293

Q. How should researchers characterize this compound to confirm structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential to verify ester groups (δ 4.1–4.3 ppm for -OCH2CH3) and piperidine ring protons (δ 1.5–2.8 ppm).
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 229.1 [M+H]+ .
  • X-ray Crystallography : For absolute configuration, SHELX programs (e.g., SHELXL) refine crystal structures, though this requires high-quality single crystals .

Q. What safety precautions are necessary when handling this compound?

  • Hazards : Flammable (flash point ~46°C), skin/eye irritant (H315, H319).
  • Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

Discrepancies in bioactivity (e.g., varying IC50 values) may arise from assay conditions (pH, temperature) or impurities. Mitigation strategies include:

  • Dose-Response Validation : Re-test compounds under standardized conditions (e.g., 37°C, pH 7.4).
  • Purity Reassessment : Use LC-MS to detect trace byproducts (e.g., hydrolyzed esters) .
  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets, ensuring n ≥ 3 replicates .

Q. What computational methods are effective for predicting this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., dopamine D2). Focus on hydrogen bonding with the piperidine nitrogen and ester carbonyl.
  • MD Simulations : GROMACS can simulate stability in lipid bilayers, critical for blood-brain barrier penetration studies .

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